N,N-Dicyclohexyl-2-iodoacetamide

Description

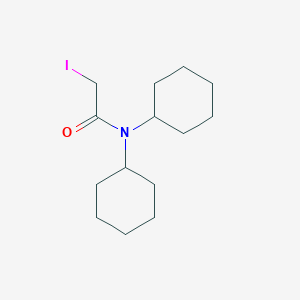

N,N-Dicyclohexyl-2-iodoacetamide is an acetamide derivative characterized by two cyclohexyl groups attached to the nitrogen atom and an iodine substituent on the α-carbon of the acetamide backbone. The iodine atom confers unique reactivity, such as participation in halogen bonding or nucleophilic substitution, while the bulky dicyclohexyl groups likely influence solubility and steric interactions in chemical or biological systems .

Properties

CAS No. |

879011-85-5 |

|---|---|

Molecular Formula |

C14H24INO |

Molecular Weight |

349.25 g/mol |

IUPAC Name |

N,N-dicyclohexyl-2-iodoacetamide |

InChI |

InChI=1S/C14H24INO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 |

InChI Key |

IIGVVHGTRHCDMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CI |

Origin of Product |

United States |

Preparation Methods

Direct Reaction Method

The most common method for synthesizing this compound involves the following steps:

-

- Iodoacetamide

- Dicyclohexylamine

- Solvent (e.g., dichloromethane or DMF)

-

- Dissolve iodoacetamide in a suitable solvent.

- Slowly add dicyclohexylamine to the solution while stirring at room temperature.

- Allow the reaction mixture to stir for several hours (typically 4-24 hours) to ensure complete reaction.

- After completion, the mixture is filtered to remove any insoluble byproducts.

- The solvent is evaporated under reduced pressure, yielding this compound as a solid or oil.

-

- Typical yields range from 70% to 90%, depending on reaction conditions and purity of starting materials.

Alternative Methods

Other methods for synthesizing this compound include:

-

- Utilizing coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) can enhance the reaction efficiency.

- The procedure involves activating iodoacetamide with DCC before adding dicyclohexylamine, which can improve yield and reduce side reactions.

Microwave-Assisted Synthesis :

- Microwave irradiation can be employed to accelerate the reaction process.

- This method typically reduces reaction time significantly while maintaining high yields.

Reaction Conditions

| Parameter | Optimal Condition |

|---|---|

| Temperature | Room temperature (20-25°C) |

| Reaction Time | 4 to 24 hours |

| Solvent | Dichloromethane or DMF |

| Catalyst/Coupling Agent | DCC (optional) |

Characterization Techniques

After synthesis, it is essential to characterize this compound using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- Provides information on the molecular structure and purity.

-

- Used to confirm the molecular weight and identity of the compound.

-

- Helps identify functional groups present in the compound.

Chemical Reactions Analysis

N,N-Dicyclohexyl-2-iodoacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include potassium iodide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dicyclohexyl-2-iodoacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-2-iodoacetamide involves its ability to undergo substitution reactions, where the iodine atom can be replaced by other nucleophiles. This property makes it useful in the modification of various molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

N-Cyclohexyl-2-iodoacetamide

N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure: Chloro-substituted acetamide with a methoxymethyl and 2,6-diethylphenyl group (C₁₄H₂₀ClNO₂).

- Key Differences : Chlorine instead of iodine reduces electronegativity and reactivity. The methoxymethyl group enhances herbicidal activity.

- Applications : Widely used as a pre-emergent herbicide .

Dichlormid (N,N-Diallyl-2,2-dichloroacetamide)

N,N-Dimethylacetamide (DMAC)

- Structure: Simple dimethyl-substituted acetamide (C₄H₉NO).

- Key Differences : Lacks halogen substituents and bulky groups, making it a polar aprotic solvent.

- Properties : Boiling point 164.5–167.5°C, miscible with water and organic solvents. Used industrially as a solvent .

Structural and Functional Analysis

Halogen Effects

Substituent Impact

- Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., in alachlor) improve binding to biological targets like enzymes, whereas aliphatic groups (e.g., cyclohexyl) may favor non-specific interactions .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.